6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Overview
Description
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylpyrazolo[1,5-a]pyrimidine, followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with different nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Oxidation: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure can be modified to create analogs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the development of dyes, pigments, and electronic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: An oxidized form of the aldehyde, with different chemical and biological properties.
Uniqueness
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
Properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-7(4-13)8-10-2-6(9)3-12(8)11-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHLLXKKUAITTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.